1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
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Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H14N4O3 and its molecular weight is 286.291. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Regioselectivity in Cycloaddition Reactions
Research by Majireck and Weinreb (2006) explored the scope and regioselectivity of ruthenium-catalyzed [3 + 2]-cycloaddition of azides with internal alkynes, leading to the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. This study demonstrates the potential of utilizing such reactions for the efficient synthesis of triazole-containing compounds (Majireck & Weinreb, 2006).
Novel Reaction Pathways for Peptide Coupling Agents
Lakshman et al. (2014) reported on the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, uncovering mechanistic insights and demonstrating synthetic applications in creating acyclic nucleoside-like compounds. This research showcases the versatility of triazole derivatives in synthetic chemistry (Lakshman et al., 2014).
Catalytic and Synthetic Applications
Catalytic Oxidation and Hydrogenation
Saleem et al. (2013) discussed the synthesis and application of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands for catalytic oxidation of alcohols and transfer hydrogenation of ketones. This study illustrates the potential of triazole compounds in facilitating diverse catalytic processes (Saleem et al., 2013).
Huisgen Cycloadditions Catalysis
Ozcubukcu et al. (2009) developed a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure, highlighting the efficiency of triazole compounds in catalyzing cycloadditions under mild conditions (Ozcubukcu et al., 2009).
Coordination Polymers and Molecular Engineering
Coordination Polymers
Yang et al. (2013) synthesized a series of coordination polymers using 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands. Their research contributes to the understanding of how triazole compounds can be utilized in constructing coordination polymers with potential applications in material science (Yang et al., 2013).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(17-7-11(8-17)18-15-3-4-16-18)6-10-1-2-12-13(5-10)21-9-20-12/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZNGZIIANOTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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